
1-(Butan-2-yl)-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(Butan-2-yl)-2-methylpiperazine" is not directly mentioned in the provided papers; however, the papers do discuss related piperazine derivatives and their interactions with various substances. Piperazine and its derivatives are known for their versatility in forming hydrogen-bonded structures and their potential applications in pharmaceuticals, particularly in the central nervous system (CNS) receptor interactions .
Synthesis Analysis
The synthesis of piperazine derivatives can be complex and often involves multiple steps. For example, a novel synthesis route for 4-substituted-(1-benzylpiperazin-2-yl)methanols is described, starting from the methyl ester of (S)-serine. This process includes the formation of diastereomeric oxazolidine derivatives as key intermediates, followed by Swern oxidation, Wittig reaction, and hydrogenation to produce chiral, non-racemic bicyclic lactams .
Molecular Structure Analysis
The molecular structures of piperazine derivatives are characterized by their ability to form robust hydrogen bonds with other molecules. In the case of 1-methylpiperazine, it has been used to crystallize with aromatic carboxylic acids, resulting in multi-component hydrogen-bonding salts with monoclinic systems and space groups P21/c. These salts exhibit classical hydrogen bonds N-H⋯O and O-H⋯O, which contribute to their three-dimensional supramolecular architectures .
Chemical Reactions Analysis
Piperazine derivatives can engage in various chemical reactions due to their functional groups. The presence of hydrogen bonding is a significant factor in the formation of complex structures. For instance, the interaction of 1-methylpiperazine with aromatic carboxylic acids leads to the formation of salts that display diverse 3D net supramolecular architectures due to these hydrogen-bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure and the nature of their interactions with other molecules. The thermal stability of the compounds formed by 1-methylpiperazine and aromatic carboxylic acids was investigated using thermogravimetric analysis (TGA), indicating the robustness of the hydrogen-bonded structures . Additionally, the interaction of piperazine derivatives with CNS receptors, as seen in the butyl derivative of (1-benzylpiperazin-2-yl)methanol, suggests that these compounds can have significant biological activity .
Applications De Recherche Scientifique
Histamine H4 Receptor Ligands
Research has explored 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). Among these, a compound closely related to 1-(Butan-2-yl)-2-methylpiperazine showed potent in vitro activity and effectiveness as an anti-inflammatory agent in animal models. Its structure was optimized for enhanced efficacy, specifically targeting the pyrimidine 6 position and modifying the methylpiperazine moiety (Altenbach et al., 2008).
Dipeptidyl Peptidase IV Inhibitors
In the field of diabetes treatment, a series of beta-amino amides, including compounds structurally similar to this compound, have been synthesized. These have shown potential as inhibitors of dipeptidyl peptidase IV (DPP-IV), essential for the management of type 2 diabetes. One such compound demonstrated significant in vivo efficacy in animal models (Kim et al., 2005).
Antiprotozoal Activity
Compounds with a structure similar to this compound have shown promise in antiprotozoal activity. Studies on ω-aminoacyl and -alkyl derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines demonstrated significant activity against resistant strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense (Faist et al., 2013).
Catalytic Applications
Research involving 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles showcased the catalytic potential of derivatives of this compound. This study involved the synthesis of 1-(benzothiazolylamino)phenylmethyl-2-naphthols, demonstrating the compound's utility in facilitating chemical reactions (Pourghasemi Lati et al., 2018).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been studied for their potential as corrosion inhibitors. A theoretical study on bipyrazolic-type organic compounds, including analogs of this compound, used density functional theory to investigate their efficacy in inhibiting corrosion (Wang et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-butan-2-yl-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-4-8(2)11-6-5-10-7-9(11)3/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQMHTLYWHHVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCNCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

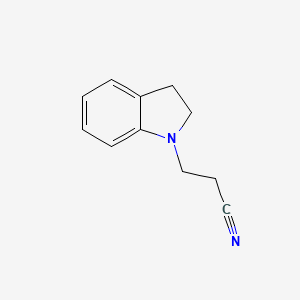
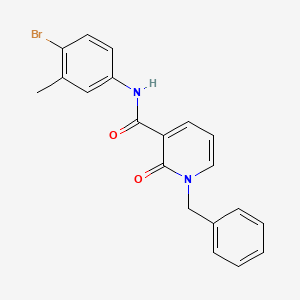
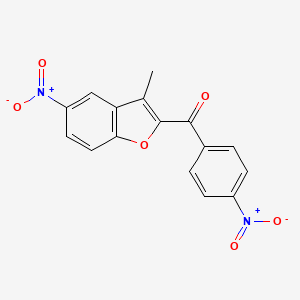
![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)
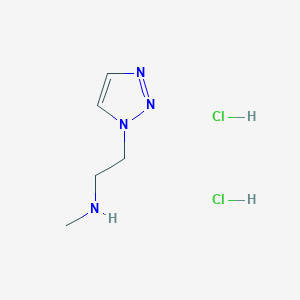

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)
![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)
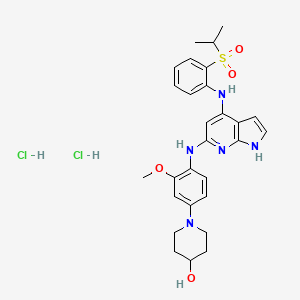
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)
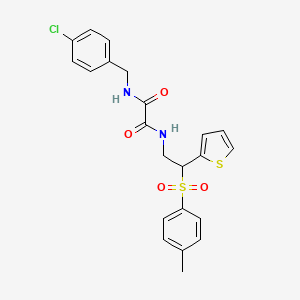
![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2508219.png)